molecular formula C16H18N8 B2953027 6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2200040-15-7

6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No. B2953027
CAS RN: 2200040-15-7
M. Wt: 322.376
InChI Key: ZBGXFWBKTRMKAQ-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .


Molecular Structure Analysis

The structure of the compound is likely to be complex due to the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .


Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of multiple functional groups. For example, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .

Scientific Research Applications

  • Synthesis and Antitumor Activities : Research has indicated that certain enaminones, which include [1,2,4]triazolo[4,3-b]pyridazine derivatives, can be synthesized and have shown promising antitumor and antimicrobial activities. These compounds were synthesized as key intermediates and exhibited inhibition effects comparable to standard drugs against specific cancer cell lines (Riyadh, 2011).

  • Development of Heterocyclic Systems : Another study involved the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems like [1,2,4]triazolo[1,5-a]pyrimidin-5-one. This process led to the creation of novel compounds with potential applications in various fields (Toplak et al., 1999).

  • Stability and Rearrangement Studies : Investigations into the stability and rearrangements of [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives revealed insights into the chemical behavior of these compounds. This research is crucial for understanding the potential uses of these compounds in various scientific applications (Salgado et al., 2011).

  • Nitration and Heterocyclization : A study explored the nitration of azolo[1,5-a]pyrimidin-7-amines and their subsequent reduction and heterocyclization. This research provides valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Gazizov et al., 2020).

  • DMAP Catalyzed Synthesis : The DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines was investigated, providing insights into the synthesis methods and potential applications of these compounds (Khashi et al., 2015).

  • Antitumor Cytotoxic Activity : New [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and their antitumor cytotoxic activity was evaluated. These derivatives showed potent activity in vitro against different human cancer cell lines (Ahmed et al., 2014).

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic uses. In silico pharmacokinetic and molecular modeling studies could also be conducted to better understand the compound’s properties and potential applications .

properties

IUPAC Name

6-cyclopropyl-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-22(16-6-13(11-2-3-11)17-9-18-16)12-7-23(8-12)15-5-4-14-20-19-10-24(14)21-15/h4-6,9-12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXFWBKTRMKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

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